molecular formula C14H30O6 B155328 3,6,9,12,15-Pentaoxanonadecan-1-ol CAS No. 1786-94-3

3,6,9,12,15-Pentaoxanonadecan-1-ol

Cat. No.: B155328
CAS No.: 1786-94-3
M. Wt: 294.38 g/mol
InChI Key: AZYICGMHYYVGBY-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxanonadecan-1-ol, also known as Pentaethylene glycol monobutyl ether , is a member of the polyethylene glycol (PEG) ether family. This organic compound features a linear structure consisting of a butyl chain linked to a pentaethylene glycol moiety, as defined by its canonical SMILES pattern (CCCCOCCOCCOCCOCCOCCO) . The specific research applications and mechanistic actions of this particular compound are not well-documented in the publicly available scientific literature, indicating a potential area for novel investigation. Researchers may explore its properties as a non-ionic surfactant or solvent, given its structural similarity to other PEG-based ethers which are utilized in areas such as material surface modification, as a component in specialized formulations, or in biochemical studies for solubilizing hydrophobic compounds. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
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InChI

InChI=1S/C14H30O6/c1-2-3-5-16-7-9-18-11-13-20-14-12-19-10-8-17-6-4-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYICGMHYYVGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058627
Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
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Molecular Weight

294.38 g/mol
Source PubChem
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Physical Description

Liquid
Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
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CAS No.

1786-94-3
Record name Pentaethylene glycol monobutyl ether
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Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
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Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
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Synthesis and Mechanistic Pathways of 3,6,9,12,15 Pentaoxanonadecan 1 Ol

Established Synthetic Routes and Methodologies for Polyether Polyols

The creation of polyether polyols like 3,6,9,12,15-Pentaoxanonadecan-1-ol, also known as pentaethylene glycol monobutyl ether, relies on a few cornerstone synthetic methodologies. These methods are adaptable for constructing the characteristic polyether backbone.

Investigation of Williamson Ether Synthesis in Oligo(ethylene glycol) Formation

The Williamson ether synthesis stands as a primary and versatile method for preparing ethers, including oligo(ethylene glycols). masterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide or other electrophile with a suitable leaving group (like a tosylate). masterorganicchemistry.comlibretexts.org

To synthesize this compound, one viable pathway involves the reaction of a pre-formed pentaethylene glycol with a butyl halide. The more common approach, however, is a stepwise elongation. For laboratory purposes, it is often preferred to prepare the desired ether from a polyethylene (B3416737) glycol (PEG) starting material using the Williamson synthesis. researchgate.net The synthesis can be performed by first converting an alcohol to its more nucleophilic conjugate base, the alkoxide, using a strong base like sodium hydride (NaH) or sodium hydroxide. libretexts.orgutahtech.edu This alkoxide then reacts with the alkyl halide.

A more controlled approach is the solid-phase stepwise synthesis. This method involves attaching an oligo(ethylene glycol) monomer to a solid support, followed by cycles of deprotection and coupling with another activated monomer. nih.gov For instance, a tetraethylene glycol monomer bearing a tosyl group at one end and a protecting group at the other can be used. The synthetic cycle involves deprotonation of the resin-bound alcohol, Williamson ether formation with the tosylated monomer, and deprotection to allow the next coupling step. nih.gov This technique offers the advantage of producing highly pure, monodisperse oligo(ethylene glycols) without the need for extensive chromatographic purification. nih.gov

Exploration of Catalytic Approaches (e.g., Solid Acid Catalysts like Amberlyst-15) in this compound Synthesis

Catalytic methods provide an alternative to traditional stoichiometric reactions. Solid acid catalysts, in particular, offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. arkat-usa.orgresearchgate.net

Amberlyst-15, a macroreticular polystyrene-based resin with strongly acidic sulfonic acid groups, is a prominent example of such a catalyst. arkat-usa.orgcu.edu.eg It has proven effective in various acid-catalyzed reactions, including the etherification of alcohols and the ring-opening of epoxides, both of which are relevant to polyether synthesis. researchgate.netunicartagena.edu.co The synthesis of di-isoamyl ether from isoamyl alcohol using Amberlyst-15 demonstrates its utility in forming ether linkages. unicartagena.edu.co A patented method describes the production of glycol ethers by reacting a glycol with a monohydric alcohol in the presence of a polyperfluorosulfonic acid resin catalyst, which is functionally similar to Amberlyst-15. google.com In the context of this compound, this could involve the acid-catalyzed reaction between pentaethylene glycol and butanol or the stepwise addition of ethylene (B1197577) oxide units to butanol. Amberlyst-15 is also an effective catalyst for the regioselective ring-opening of epoxides by alcohols to form β-alkoxy alcohols, which is a fundamental step in building polyether chains. researchgate.net

Analysis of Precursor Reactivity in Polyether Elongation

The success of polyether synthesis is highly dependent on the reactivity of the chosen precursors. In the Williamson ether synthesis, the structure of the alkyl halide is critical. The reaction works best with primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo an E2 elimination reaction in the presence of the strongly basic alkoxide, leading to the formation of alkenes as undesired byproducts and reducing the ether yield. libretexts.orglibretexts.org The alkoxide itself can be derived from primary, secondary, or tertiary alcohols, though steric hindrance around the oxygen atom can slow the reaction rate. masterorganicchemistry.com

In catalytic, acid-mediated etherification, the mechanism often involves the formation of a carbocation intermediate after protonation of an alcohol. unicartagena.edu.co Therefore, the stability of this intermediate will influence reactivity. For chain elongation involving the ring-opening of epoxides, the reaction can be initiated by an alcohol, and the reactivity is governed by the nucleophilicity of the alcohol and the electrophilicity of the epoxide's carbon atoms.

To achieve controlled, stepwise synthesis of specific oligo(ethylene glycols), protecting groups are often employed. nih.gov For example, a bifunctional oligo(ethylene glycol) can be mono-protected, allowing the free hydroxyl group to be selectively reacted. After the desired reaction, the protecting group can be removed to allow for further functionalization at the other end. This strategy is crucial for creating heterobifunctionalized oligo(ethylene glycols). rsc.orgnih.gov

Reaction Mechanisms Governing Polyether Chain Elongation and Functionalization of this compound

The formation of the ether linkages in this compound is governed by distinct reaction mechanisms depending on the synthetic route.

SN2 Mechanism in Williamson Ether Synthesis : This is a single-step, concerted mechanism where the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, displacing the leaving group. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry if the carbon is chiral, although this is not relevant for the synthesis of the linear chain of this compound. The reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide. numberanalytics.com

Acid-Catalyzed Etherification Mechanism : When using a catalyst like Amberlyst-15 for the reaction between two alcohols, the mechanism begins with the protonation of one alcohol's hydroxyl group by the acid catalyst. unicartagena.edu.co This converts the hydroxyl group into a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the carbon and displacing the water molecule in an SN2-like fashion. libretexts.org A final deprotonation step, typically by the conjugate base of the catalyst or another alcohol molecule, regenerates the catalyst and yields the ether. libretexts.org

Anionic Ring-Opening Polymerization : For chain elongation using ethylene oxide, an initiator such as an alkoxide (e.g., sodium butoxide) attacks one of the carbon atoms of the epoxide ring. This SN2 attack opens the strained ring, forming a new, longer-chain alkoxide. This new alkoxide can then attack another ethylene oxide molecule, propagating the chain. This process continues until the ethylene oxide is consumed or the reaction is quenched. This is a common industrial method for producing polyether surfactants. researchgate.net

Comparative Analysis of Synthetic Efficiencies, Yields, and Stereoselectivities

The choice of synthetic methodology for producing this compound involves a trade-off between yield, purity, cost, and scalability.

Method Advantages Disadvantages Yield & Efficiency
Williamson Ether Synthesis Versatile and widely applicable. masterorganicchemistry.com Can be adapted for stepwise synthesis.Prone to elimination side reactions with secondary/tertiary halides, reducing yield. libretexts.org May require strong, hazardous bases (e.g., NaH). google.comnumberanalytics.comYield can be high with primary halides but poor otherwise. libretexts.orgresearchgate.net Efficiency depends on optimizing base, solvent, and temperature. numberanalytics.com
Solid-Phase Williamson Synthesis Produces highly pure, monodisperse products. nih.gov Purification is simplified to washing the solid support. nih.govMay be less suitable for large industrial scale. Initial setup with resin and protected monomers can be complex.High or quantitative yields for each coupling step are achievable. nih.gov
Catalytic Etherification (e.g., Amberlyst-15) Catalyst is reusable and easily separated. arkat-usa.org Environmentally benign ("green") approach. Milder conditions often possible.Conversion rates can be lower than stoichiometric methods. unicartagena.edu.co Catalyst may require regeneration.Yields are highly dependent on conditions (temperature, catalyst loading). Conversions from 9-18% for di-isoamyl ether have been reported, but can be improved. unicartagena.edu.co

Stereoselectivity is generally not a primary concern for the synthesis of linear, achiral oligo(ethylene glycols) like this compound. However, in the synthesis of chiral derivatives, the SN2 mechanism of the Williamson synthesis would predictably lead to an inversion of configuration at the electrophilic center.

Development of Novel Synthetic Methodologies for Tailored Derivatives of this compound

Research has moved beyond the synthesis of simple oligo(ethylene glycols) to the creation of precisely functionalized derivatives for advanced applications, particularly in biomaterials and drug delivery. These novel methodologies focus on introducing specific chemical groups at the ends of the OEG chain.

One powerful strategy is the synthesis of heterobifunctionalized OEG linkers . This involves creating an OEG chain with different reactive groups at each end. For example, researchers have synthesized OEG linkers with an azide (B81097) group on one terminus and a reactive mesylate or another "clickable" group like an alkyne on the other. rsc.orgnih.gov These "click chemistry"-compatible linkers are invaluable for conjugating the OEG to biomolecules like peptides or fluorescent probes in a highly efficient and specific manner. rsc.orgnih.gov

Another area of development is the creation of OEG-functionalized polypeptides . These materials combine the hydrophilicity and protein-resistance of OEGs with the defined secondary structures of polypeptides. nsf.gov This is achieved by synthesizing OEG-functionalized amino acid N-carboxyanhydrides (NCAs) and polymerizing them, opening up possibilities for new self-assembling nanomaterials for applications like drug delivery. nsf.gov

Furthermore, oligo(ethylene glycols) are being used as flexible tethers to create complex macromolecular structures. For instance, penta(ethylene glycol) derivatives have been used to synthesize dimeric structures that can form macrocyclic crown ether-paracyclophane hybrids. nih.gov These complex molecules have shown potential as cytotoxic agents, highlighting how the OEG backbone can be a critical component in the design of new therapeutic compounds. nih.gov These advanced syntheses demonstrate a shift towards viewing oligo(ethylene glycols) not just as inert chains, but as versatile scaffolds for constructing functional molecular architectures.

Advanced Spectroscopic and Chromatographic Characterization of 3,6,9,12,15 Pentaoxanonadecan 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3,6,9,12,15-Pentaoxanonadecan-1-ol. researchgate.netresearchgate.netmaxwellsci.comrestek.com In this method, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification.

The electron ionization (EI) mass spectra of polyethylene (B3416737) glycol (PEG) oligomers and their ethers, including this compound, typically show characteristic fragment ions. researchgate.netresearchgate.net Common fragment ions for PEG compounds include m/z 45, 89, 133, and 177, which correspond to [(C₂H₄O)ₓH]⁺ fragments. researchgate.net The molecular ion (M+) peak for higher oligomers is often weak or absent in 70 eV EI spectra. researchgate.net However, low-voltage EI can yield more abundant high-mass ions, aiding in the determination of the molecular weight. researchgate.net

Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a standard. The peak area of the compound in a sample is then compared to this curve to determine its concentration. Studies have shown that the relative molar sensitivities of PEG oligomers are linear functions of their molecular weight, which can be a factor in quantitative assessments. researchgate.net The compound this compound has been identified in various matrices, including firefighting foam formulations, environmental samples, and biological extracts. dtic.milnjse.org.ng

Table 1: GC-MS Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₃₀O₆ nist.gov
Molecular Weight294.3844 g/mol nist.gov
CAS Registry Number1786-94-3 nist.gov
Retention Time (example)5.1873 min njse.org.ng

Headspace-Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Compound Profiling of this compound

For the analysis of volatile and semi-volatile compounds in complex matrices, Headspace-Solid-Phase Microextraction (HS-SPME) coupled with GC-MS offers a sensitive and solvent-free sample preparation method. nih.govjksus.org In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition onto the fiber and are then thermally desorbed into the GC inlet for analysis.

This technique has been successfully applied to identify volatile flavor components in food products and other complex mixtures. nih.govjksus.orgnih.gov For instance, this compound has been detected as a volatile compound in studies analyzing beef and rambutan seed fat. nih.govjksus.org The choice of fiber coating (e.g., DVB/CAR/PDMS) and extraction conditions (temperature and time) are critical for optimizing the recovery of target analytes. nih.govjksus.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

The FTIR spectrum of this compound, as a polyethylene glycol ether, is expected to show characteristic absorption bands. These include a broad band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the terminal hydroxyl group. Strong absorptions around 1100 cm⁻¹ are characteristic of the C-O-C ether linkages. researchgate.net Additionally, C-H stretching vibrations are observed in the region of 2850-2950 cm⁻¹. researchgate.net The absence or presence of specific peaks can confirm the structure and purity of the compound. The molecular weight of the PEG chain can influence the FTIR spectra, though the primary characteristic peaks remain consistent. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Polyethylene Glycol Ethers

Wavenumber (cm⁻¹)Functional GroupVibration TypeReference
~3400-OHStretching (broad)
2850-2950C-HStretching researchgate.net
~1100C-O-CStretching researchgate.net

High-Resolution Mass Spectrometry Techniques (e.g., UPLC-QTOF-MS)

For unambiguous identification and structural characterization, especially in complex matrices, high-resolution mass spectrometry (HRMS) techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are invaluable. nih.govthermofisher.comsciex.comacs.org UPLC provides superior separation efficiency compared to traditional HPLC, while the QTOF mass analyzer offers high mass accuracy and resolution.

This allows for the determination of the elemental composition of the parent ion and its fragments with high confidence. For PEGylated compounds, HRMS can distinguish between species with very similar masses and provide detailed information about the PEG distribution. nih.govsciex.com In the analysis of firefighting foams, UPLC-QTOF-MS has been used to identify components like this compound by comparing the measured mass spectra against a library of compounds. dtic.mil The high mass accuracy of TOF-MS provides high confidence in the identification of intact molecules. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assembly of the molecular structure.

For this compound, the ¹H NMR spectrum would show characteristic signals for the different types of protons. The protons of the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) would appear as a large, complex multiplet in the region of 3.5-3.7 ppm. nih.govacs.orgrsc.org The protons of the terminal butyl group (-CH₂-CH₂-CH₂-CH₃) and the terminal hydroxyl group (-CH₂-OH) would have distinct chemical shifts, allowing for their specific assignment. ¹³C NMR would similarly provide distinct signals for each unique carbon atom in the molecule, further confirming the structure. It's important to note that for large polymers, ¹³C satellite peaks can appear in ¹H NMR spectra, which can be useful for determining molecular weight. nih.gov

Application of Analytical Standards and Reference Databases in Characterization (e.g., NIST Library)

The confident identification of this compound using instrumental techniques heavily relies on the comparison of experimental data with that of analytical standards and reference databases. The National Institute of Standards and Technology (NIST) Mass Spectral Library is a widely used resource for the identification of compounds by GC-MS. njse.org.ngnist.govnih.gov

The NIST WebBook provides a wealth of information for this compound, including its mass spectrum, IUPAC name, CAS registry number, and molecular formula. nist.gov By matching the experimentally obtained mass spectrum with the reference spectrum in the NIST library, a high degree of confidence in the identification can be achieved. njse.org.ngnih.gov Similarly, retention indices and FTIR spectra from reference databases can be used for confirmation. The use of certified reference materials, when available, is crucial for accurate quantification and method validation.

Research Applications and Functional Investigations of 3,6,9,12,15 Pentaoxanonadecan 1 Ol

Role as an Excipient and Stabilizer in Advanced Pharmaceutical Formulations Research

3,6,9,12,15-Pentaoxanonadecan-1-ol, also known by its synonym Pentaethylene glycol monobutyl ether, is a member of the polyethylene (B3416737) glycol (PEG) ether family. While specific research on this exact molecule is limited, the broader class of non-ionic surfactants to which it belongs is extensively utilized in the pharmaceutical industry. researchgate.netslideshare.net These compounds are critical for enhancing the solubility of poorly water-soluble drugs, stabilizing emulsions, and improving the wetting properties of hydrophobic compounds. researchgate.net The amphiphilic nature of these molecules, possessing both hydrophilic and hydrophobic regions, allows them to form micelles in aqueous solutions, which can encapsulate and solubilize drug molecules. nih.gov

Modulation of Drug Solubility and Stability by this compound

Non-ionic surfactants like polyethylene glycol ethers are instrumental in overcoming the challenges associated with the formulation of poorly soluble drugs. researchgate.net Their ability to form micelles above a certain concentration, known as the critical micelle concentration (CMC), provides a microenvironment that can significantly increase the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs). nih.gov The solubilizing power of non-ionic surfactants is often greater than that of their ionic counterparts, and they are generally less affected by changes in pH and the presence of electrolytes. nih.gov

Surfactant NameChemical FamilyTypical Application in FormulationsMechanism of Action
Polysorbate 80Polyoxyethylene sorbitan (B8754009) fatty acid esterSolubilizer, emulsifier, wetting agent researchgate.netFormation of micelles to encapsulate hydrophobic drugs
Pluronics (Poloxamers)Triblock copolymers of polyethylene oxide and polypropylene (B1209903) oxideSolubilizing agent, gelling agent, emulsifier researchgate.netMicelle formation and temperature-dependent gelation
Vitamin E TPGSPEGylated vitamin ESolubilizer, absorption enhancer researchgate.netMicellar solubilization and P-glycoprotein inhibition
Castor oil ethoxylatesPolyoxyethylene derivatives of castor oilSolubilizer and emulsifier for poorly soluble drugs slideshare.netEncapsulation of drug molecules within micelles

This table presents data on related non-ionic surfactants to infer the potential applications of this compound.

The stability of protein-based pharmaceuticals is another critical area where PEG derivatives play a significant role. While high concentrations of some PEGs can lead to protein precipitation through an excluded volume mechanism, at lower concentrations, they can stabilize proteins in solution. americanpharmaceuticalreview.com The hydrophilic PEG chains can create a hydrating layer around the protein, preventing aggregation and maintaining its native conformation.

Strategies for Conjugation to Biomolecules for Enhanced Biopharmaceutical Properties

The covalent attachment of polyethylene glycol chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules such as proteins, peptides, and oligonucleotides. susupport.com The terminal hydroxyl group of oligoethylene glycols like this compound serves as a key functional handle for conjugation. nih.govbiochempeg.com

Several strategies are employed for the bioconjugation of PEG derivatives:

Activation of the Terminal Hydroxyl Group: The hydroxyl group can be activated by converting it into a more reactive functional group, such as a mesylate or a 4-nitrophenyl carbonate. nih.gov This activated linker can then react with nucleophilic groups on the biomolecule, typically the amine groups of lysine (B10760008) residues or the N-terminus.

Introduction of Bioorthogonal Functional Groups: The hydroxyl group can be modified to introduce an azide (B81097) or an alkyne functionality. nih.gov These groups can then participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with a biomolecule that has a complementary functional group. susupport.comspirochem.com

Use as Linkers in Proteolysis-Targeting Chimeras (PROTACs): Heterobifunctional oligo(ethylene glycol) linkers are crucial components of PROTACs, which are molecules designed to selectively degrade target proteins. biochempeg.com These linkers connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

The table below outlines common bioconjugation strategies involving PEG linkers.

Bioconjugation StrategyReactive Groups InvolvedKey Advantages
NHS Ester ChemistryActivated NHS ester on PEG linker reacts with primary amines (e.g., lysine) on the protein. spirochem.comWell-established and reliable method.
Maleimide ChemistryMaleimide group on PEG linker reacts with thiol groups (e.g., cysteine) on the protein. spirochem.comSite-specific conjugation to cysteine residues.
Click Chemistry (e.g., CuAAC)Alkyne on PEG linker reacts with an azide on the biomolecule (or vice versa) in the presence of a copper catalyst. susupport.comHigh efficiency, specificity, and bioorthogonality.
Native Chemical Ligation (NCL)A C-terminal thioester on one peptide reacts with an N-terminal cysteine on another. libretexts.orgFormation of a native peptide bond.

This table describes general bioconjugation strategies applicable to PEG derivatives.

Contributions to Biotechnology and Biomolecular Research

Beyond its pharmaceutical applications, the unique properties of this compound and related PEG ethers make them valuable tools in various areas of biotechnology and biomolecular research.

Applications of this compound in Cell Culture Media and Processes

Polyethylene glycol and its derivatives are utilized in cell culture for several purposes. For instance, a related compound, triethylene glycol monoethyl ether, has been used as a crowding agent in in vitro assays to mimic the highly congested environment within cells. atamanchemicals.com Glycol ethers have also been used in the culture of various cell lines, including cardiomyocytes and hepatocytes, for toxicological studies. nih.gov In the context of 3D cell culture, PEG-based hydrogels provide a scaffold that mimics the extracellular matrix, supporting cell growth and differentiation. While direct application of this compound in specific cell culture media is not widely documented, its properties as a non-ionic, water-soluble polymer suggest its potential use as a supplement to modulate viscosity or as a component in biocompatible polymers.

Utility in Chromatographic Separations and Resin Development

The purification of PEG-containing compounds by chromatography can be challenging due to their high polarity. gcms.cz However, specific chromatographic methods have been developed to analyze and separate glycol ethers. For instance, gas chromatography-mass spectrometry (GC-MS) using specialized columns like the Rxi®-1301Sil MS can achieve rapid analysis of a wide range of glycol ethers. gcms.cz While not a resin itself, the interaction of PEGylated molecules with chromatographic media is an important consideration. The presence of a PEG chain can influence the retention behavior of a molecule, and understanding these interactions is crucial for developing effective purification protocols.

Facilitation of Protein Precipitation and Cell Fusion Techniques

Polyethylene glycol is a widely used reagent for the fractional precipitation of proteins. americanpharmaceuticalreview.comnih.gov The mechanism behind this is based on the "excluded volume" effect. nih.gov As the concentration of the water-soluble PEG polymer increases, it reduces the amount of free water available to solvate the protein molecules. This forces the proteins to aggregate and precipitate out of the solution. researchgate.net The efficiency of precipitation is dependent on the molecular weight of the PEG and the size of the protein. nih.govnih.gov This technique is valuable for protein purification and has been used in the formulation of dried protein products. americanpharmaceuticalreview.com For example, step-wise addition of PEG has been used to precipitate proteins from serum for analysis. figshare.com

Furthermore, polyethylene glycol is a key fusogen used to induce the fusion of cells in various biological applications, including the production of hybridomas for monoclonal antibody production and in somatic cell nuclear transfer for cloning. nih.govspringernature.com PEG is thought to act by first bringing cell membranes into close apposition. nih.govrupress.org The subsequent fusion is believed to be promoted by the dehydrating effect of the polymer on the cell membranes, leading to their destabilization and merging. tandfonline.com

Research in Demulsification Processes and Emulsion Science

Extensive searches of scientific literature and chemical databases did not yield specific research studies focused on the application of this compound as a primary demulsifier in crude oil systems or for the specific investigation of interfacial phenomena in water-in-oil emulsions. While polyethylene glycols and their derivatives are known for their surfactant properties, dedicated research on the optimization and performance of this particular compound for demulsification was not found.

Information regarding the optimization of this compound concentration and its performance as a demulsifier in crude oil systems is not available in the reviewed scientific literature.

Specific studies investigating the role of this compound in the interfacial phenomena of water-in-oil emulsions could not be identified in the available research.

Exploration in Enzyme Catalysis and Biocatalysis Mediated by Polyols

The influence of polyols, a class of compounds that includes this compound, on enzyme catalysis is a recognized area of study. Polyols can modify the kinetic behavior of enzymes and influence their selectivity. For instance, research on the polyol sorbitol has shown it can alter the enzyme kinetics of yeast alcohol dehydrogenase (yADH). The addition of sorbitol was found to decrease the apparent Michaelis constant (Km) values for both alcohol substrates and the coenzyme NAD, indicating a change in substrate binding. google.com The effect of the polyol on enzyme activity was dependent on the carbon-chain length of the alcohol substrate, demonstrating that the polyol could change the catalytic selectivity of the enzyme. google.com

Analysis of Volatile Organic Compounds and Flavor Profiles in Complex Biological Matrices

The compound this compound has been detected in wine as part of its volatile profile. In a 2023 study evaluating indigenous yeasts for wine production, this compound was identified and quantified using headspace solid-phase microextraction gas chromatography with mass spectrometry (HS-SPME-GC–MS). Its concentration varied depending on the yeast strain used for fermentation, indicating that microbial activity influences its presence in the final product. For example, wine fermented with Hanseniaspora uvarum (strain S-25) showed a concentration of 23.52 µg/L, while fermentation with Saccharomyces cerevisiae (strain S-32) resulted in a concentration of 40.40 µg/L. The compound has also been noted as a potential component in flavor and fragrance compositions and as a bitter taste modifier. google.com

Table 1: Concentration of this compound in Wine Fermented with Different Yeast Strains

Yeast Strain Species Concentration (µg/L)
S-25 Hanseniaspora uvarum 23.52 ± 1.42
S-32 Saccharomyces cerevisiae 40.40 ± 2.21
CK Control -
S-1 Hanseniaspora opuntiae -
S-13 Metschnikowia pulcherrima -
S-15 Pichia terricola -
S-27 Saccharomyces cerevisiae -

Data sourced from a 2023 study on volatile compounds in wine. The symbol '-' indicates that the compound was not detected.

Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of this compound in various plant species.

Rauvolfia vomitoria : In a study of the bioactive constituents of Rauvolfia vomitoria (the poison devil's pepper), this compound was identified in the ethanolic leaf extract. The analysis showed this compound had a retention time of 5.1873 minutes and constituted 0.5149% of the total area of the chromatogram.

Cryptomeria japonica : The compound has been reported as a chemical constituent of Japanese cedar (Cryptomeria japonica). It was identified in studies analyzing the composition of wood vinegar derived from the plant's sapwood.

Chrysanthemum cinerariifolium : Research on the essential oil composition of the Dalmatian chrysanthemum (Chrysanthemum cinerariifolium) identified this compound. It was found to represent 0.27% of the essential oil's composition.

Viola odorata : A review of available scientific literature did not yield specific studies identifying this compound in the essential oil or extracts of Sweet Violet (Viola odorata). However, one patent lists both Viola Odorata extract and Pentaethylene glycol, monobutyl ether (a synonym) as potential ingredients in flavor compositions. google.com

Table 2: Identification of this compound in Various Plant Extracts

Plant Species Common Name Part Used / Extract Type Percentage Composition (%)
Rauvolfia vomitoria Poison Devil's Pepper Ethanolic Leaf Extract 0.5149
Chrysanthemum cinerariifolium Dalmatian Chrysanthemum Essential Oil 0.27
Cryptomeria japonica Japanese Cedar Wood Vinegar Reported Present

Data sourced from GC-MS analyses of the respective plant materials.

Table of Mentioned Compounds

Compound Name
This compound
Sorbitol
Glucose
Fructose
NAD (Nicotinamide adenine (B156593) dinucleotide)
Pentaethylene glycol, monobutyl ether
Hanseniaspora uvarum
Saccharomyces cerevisiae
Hanseniaspora opuntiae
Metschnikowia pulcherrima

Detection in Food Science Research (e.g., Rambutan Seed Fat, Beef Marbling)

The investigation into the presence of this compound in food products such as rambutan seed fat and beef marbling is an area of ongoing research. While comprehensive analyses have identified a wide array of volatile and non-volatile compounds in these food matrices, the specific detection of this compound has not been explicitly documented in the reviewed studies.

Rambutan Seed Fat:

Research on the composition of rambutan seed fat has focused on its fatty acid profile, triacylglycerols, and volatile aroma compounds. Studies utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and z-Nose analysis have identified numerous compounds, primarily fatty acids such as oleic and arachidic acids, as well as various esters, alcohols, hydrocarbons, and pyrazines that contribute to its characteristic aroma. nih.govnih.govresearchgate.net For instance, one study identified 135 volatile compounds, with hydrocarbons and esters being the most prominent classes. nih.gov Another investigation highlighted the presence of high levels of volatile compounds in red-skin rambutan seed and its fat. nih.gov However, none of the available detailed analyses of volatile or non-volatile compounds in rambutan seed fat explicitly list this compound. nih.govnih.govresearchgate.netresearchgate.netdocumentsdelivered.com

Beef Marbling:

The chemical composition of beef, particularly in relation to marbling or intramuscular fat (IMF), has been extensively studied to understand its impact on flavor and aroma. nih.govnih.govbeefresearch.org The flavor of beef is a complex interplay of water-soluble precursors and lipids that generate a vast number of volatile compounds upon heating through Maillard reactions and lipid degradation. nih.govbeefresearch.org These volatiles include a wide array of acids, alcohols, aldehydes, ketones, and sulfur-containing compounds. nih.govresearchgate.net While the role of intramuscular fat in flavor generation is well-established, and numerous volatile compounds have been identified, this compound is not among the typically reported flavor compounds in beef. nih.govnih.govbeefresearch.orgresearchgate.net

The following table summarizes the major classes of compounds identified in rambutan seed fat and beef, illustrating the complexity of these food matrices.

Food MatrixMajor Compound Classes IdentifiedSpecific Compounds of Note (Examples)
Rambutan Seed Fat Fatty Acids, Esters, Alcohols, Hydrocarbons, PyrazinesOleic Acid, Arachidic Acid, 2,6-dimethyl pyrazine
Beef Aldehydes, Ketones, Alcohols, Carboxylic Acids, PyrazinesAcetaldehyde, 2-methyl-propanal, 3-methyl-butanal, Hexanal

Investigations in Environmental Chemistry and Wastewater Treatment

The presence and behavior of polyethylene glycol (PEG) derivatives like this compound in the environment, particularly in the context of industrial wastewater, are of significant interest due to their widespread use.

Biodegradation Studies of Polyethylene Glycol Derivatives in Hydraulic Fracturing Produced Water

Polyethylene glycols (PEGs) and their derivatives are common components of hydraulic fracturing fluids and are consequently found in the produced water that returns to the surface. nsf.govnih.gov Research into the biodegradation of these compounds is crucial for understanding their environmental persistence. Studies using microcosms that simulate a spill of produced water into shallow groundwater have shown that PEGs can biodegrade under aerobic conditions. nsf.govnih.gov The primary mechanism involves the enzymatic oxidation of the terminal alcohol group, leading to the formation of carboxylated intermediates. nsf.gov Under oxic conditions, the half-lives of PEGs are relatively rapid, ranging from less than 0.4 to 1.1 days. nsf.govnih.gov However, further degradation is generally not observed under anoxic (oxygen-deficient) conditions, indicating that oxygen is a critical factor for their breakdown. nsf.govnih.gov

Correlation of Organic Composition with Biological Treatment Performance

The organic composition of wastewater significantly influences the effectiveness of biological treatment processes. The presence of PEGs and their derivatives can impact the efficiency of wastewater treatment plants. While PEGs are generally considered biodegradable, their degradation rate and extent can vary depending on their molecular weight and the specific conditions of the treatment system. nih.govresearchgate.nethibiscuspublisher.com High concentrations of these compounds can contribute to the chemical oxygen demand (COD) of the wastewater. researchgate.net Studies have shown that advanced oxidation processes, such as Fenton oxidation, can be effective in breaking down PEG polymers, thereby reducing the organic load before or in conjunction with biological treatment. nih.govresearchgate.net The removal of PEGs from wastewater is important as their presence can limit the potential for water reuse. nih.gov

Fate and Transport of this compound in Environmental Systems

The environmental fate and transport of this compound, as a type of glycol ether, are governed by its physical and chemical properties. Glycol ethers are generally water-soluble and have a low potential to accumulate in aquatic food chains. ca.govnih.gov In the atmosphere, the dominant removal process for glycol ethers is their reaction with hydroxyl radicals, leading to relatively short atmospheric lifetimes. ca.gov In soil and water, biodegradation is a key process. nih.govnih.gov Aerobic biodegradation of glycol ethers has been observed to have half-lives in the range of 5 to 25 days. nih.gov The mobility of these compounds in soil and their potential to leach into groundwater is a consideration, although biodegradation can mitigate this. fishersci.com

Advanced Material Science and Polymer Chemistry Research

As a derivative of polyethylene glycol, this compound holds potential for use in the synthesis of advanced functional materials.

Integration into Functional Polymer Systems as a PEG Derivative

Polyethylene glycol and its derivatives are widely used in polymer chemistry to create materials with specific properties. The hydrophilic and flexible nature of the PEG chain makes it a valuable building block for various applications. PEG derivatives can be incorporated into polymer structures to impart hydrophilicity, biocompatibility, and to influence the material's physical properties. mdpi.commdpi.com

For instance, PEG-based polymers are extensively used in the biomedical field for applications such as drug delivery. uniroma1.it They can be used to form the hydrophilic shell of polymersomes, which are nanoscale vesicles capable of encapsulating drugs. uniroma1.it In the realm of polymer electrolytes for batteries, the incorporation of PEG chains can enhance ionic conductivity. mdpi.com By synthesizing comb-shaped polymers with PEG side chains, it is possible to create materials that remain amorphous and exhibit good ionic conductivity at lower temperatures. mdpi.com The synthesis of such functional polymers often involves techniques like atom transfer radical polymerization (ATRP) and click chemistry, allowing for precise control over the final polymer architecture. researchgate.net

The following table outlines potential applications of PEG derivatives in polymer science.

Application AreaFunction of PEG DerivativeExample Polymer System
Drug Delivery Forms hydrophilic corona of nanoparticles, enhances biocompatibilityPolymersomes, e.g., P(HPMAm)-b-P(MTEAM)
Polymer Electrolytes Provides flexible, ion-conducting segmentsComb-shaped polyethers with mPEG side chains
Surface Modification Imparts hydrophilicity and anti-fouling propertiesChitosan-PEG membranes

Design of Specialty Polyethers for Specific Applications (e.g., Fluorinated Derivatives in Anti-fouling Coatings)

The unique physicochemical properties of poly(ethylene glycol) (PEG) and its derivatives, such as this compound, make them ideal candidates for the development of advanced anti-fouling coatings. These coatings are crucial for protecting marine vessels and structures from the accumulation of biological organisms, a phenomenon known as biofouling.

Research has focused on creating surfaces that resist the settlement of marine organisms. One promising approach involves the use of side-group modified polymers. In this method, moieties like PEG and semifluorinated segments are attached to a polymer backbone. nih.gov This results in a surface with controlled chemistry that can significantly reduce the settlement of organisms like the green alga Enteromorpha. nih.gov

The combination of hydrophilic PEG chains and hydrophobic fluorinated segments is particularly effective. The PEG component forms a hydrated layer that deters protein adsorption, a critical first step in the fouling process. mdpi.com Simultaneously, the fluorinated component contributes to a low surface energy, which facilitates the release of any organisms that do manage to attach. researchgate.net

Studies have explored the synthesis of graft copolymers where PEG is grafted onto a fluoropolymer backbone, such as poly(vinylidene fluoride) (PVDF). rsc.org These materials have demonstrated a significant reduction in the adsorption of proteins like bovine serum albumin, a key indicator of anti-fouling performance. rsc.org The effectiveness of these coatings is often correlated with the density and length of the PEG chains on the surface.

Hyperbranched fluoropolymer-PEG composites represent another innovative strategy. These networks can be tailored to exhibit a range of properties by varying the weight percentage of the PEG component. acs.org Research has shown that there is an optimal balance between the fluoropolymer and PEG content to maximize resistance to the adhesion of marine biomacromolecules and algal zoospores. acs.org

The fundamental properties of this compound, with its flexible ether chain and terminal hydroxyl group, make it a valuable building block for synthesizing these sophisticated anti-fouling polymers. The hydroxyl group provides a reactive site for grafting onto other polymer backbones or for further chemical modification to create fluorinated derivatives.

PropertyDescriptionRelevance to Anti-fouling Coatings
Hydrophilicity The ethylene (B1197577) glycol units attract water molecules, forming a hydration layer.This layer creates a barrier that resists the initial adhesion of proteins and microorganisms. mdpi.com
Flexibility The ether linkages allow for conformational freedom of the polymer chains.This dynamic nature of the surface can further discourage the firm attachment of fouling organisms.
Terminal Hydroxyl Group Provides a reactive site for chemical modification.Enables the grafting of the polyether chain onto fluorinated polymers or other backbone structures. rsc.org

Role in Targeted Protein Degradation Technologies (PROTACs) Research

Beyond materials science, the polyether structure of this compound is highly relevant to the burgeoning field of targeted protein degradation, specifically in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to eliminate specific unwanted proteins from cells. nih.govnih.gov They consist of two distinct ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov

Design and Synthesis of Ligands Incorporating Polyether Moieties

There are several reasons for the prevalence of polyether linkers in PROTAC design:

Flexibility and Length: The flexibility of the ether chain allows for the necessary conformational adjustments to achieve a productive ternary complex. The length of the polyether chain can be precisely tuned to optimize the distance and orientation between the two bound proteins. nih.gov

Synthetic Accessibility: Oligoethylene glycol derivatives are readily available and can be incorporated into PROTAC structures using well-established chemical methods. biochempeg.com

The synthesis of PROTACs often involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then conjugated. The terminal hydroxyl group of this compound can be readily functionalized to introduce reactive groups, such as azides or alkynes, which are commonly used in "click chemistry" for the final assembly of the PROTAC molecule. nih.gov

Linker CharacteristicInfluence on PROTAC ActivityExample Moiety
Length Affects the ability to form a stable ternary complex.Varies from short alkyl chains to longer PEG chains. nih.gov
Composition Impacts solubility, cell permeability, and metabolic stability.Alkyl chains, PEG chains, and more rigid structures like alkynes. nih.govprecisepeg.com
Attachment Point The connection points on the two ligands can influence the orientation of the ternary complex.Can be varied to optimize degradation efficiency. nih.gov

Mechanisms of Ubiquitin Ligase Recruitment for Protein Degradation

The primary function of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase. nih.gov This induced proximity hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). nih.gov Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, to the target protein. nih.gov

The attachment of a polyubiquitin (B1169507) chain to the target protein acts as a molecular "tag" that marks it for degradation by the proteasome, a large protein complex that functions as the cell's "garbage disposal." nih.gov After the target protein is degraded, the PROTAC molecule is released and can go on to induce the degradation of another target protein molecule, acting in a catalytic manner. nih.gov

The choice of E3 ligase to be recruited is a critical aspect of PROTAC design. The most commonly targeted E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. biorxiv.org The linker, with its specific length and conformation, plays a crucial role in ensuring that the ubiquitination sites on the target protein are accessible to the E2 ubiquitin-conjugating enzyme associated with the recruited E3 ligase. The flexibility of a polyether linker, such as that derived from this compound, can be advantageous in allowing the necessary spatial arrangement for efficient ubiquitin transfer.

Theoretical and Computational Chemistry Studies of 3,6,9,12,15 Pentaoxanonadecan 1 Ol

Molecular Modeling and Simulation of Conformation and Dynamics

Molecular modeling and simulation are indispensable techniques for understanding the three-dimensional structure and dynamic behavior of flexible molecules such as 3,6,9,12,15-Pentaoxanonadecan-1-ol. This compound, being an oligomer of polyethylene (B3416737) glycol (PEG) with a butyl ether cap, exhibits a high degree of conformational freedom due to the rotatable bonds in its polyether chain.

Molecular dynamics (MD) simulations are particularly well-suited to explore the conformational landscape of such molecules. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve over time. From these trajectories, various structural and dynamic properties can be analyzed.

The choice of force field is critical for the accuracy of MD simulations. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GAFF (General Amber Force Field) are commonly used for simulating organic molecules, including ethers and alcohols. mdpi.comrsc.org These force fields provide the parameters necessary to calculate the potential energy of the system as a function of atomic coordinates.

Table 1: Common Force Fields for Simulating Polyethylene Glycol Ethers

Force FieldDescriptionTypical Applications
OPLS-AAOptimized for liquid simulations, providing good descriptions of intermolecular interactions.Simulating organic liquids and aqueous solutions of organic molecules. rsc.org
GAFFA general force field designed for a wide range of organic molecules.Often used in conjunction with the AMBER force field for biomolecular simulations. mdpi.com
CHARMMWidely used for biomolecular simulations, with parameters available for a variety of organic molecules.Simulating proteins, nucleic acids, and their interactions with small molecules.

The dynamic properties of this compound, such as its diffusion coefficient and radius of gyration, can also be determined from MD simulations. mdpi.com These properties are crucial for understanding its behavior in various applications, for example, its ability to act as a surfactant or emulsifier.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations can be applied to this compound to elucidate these characteristics.

These calculations can determine various electronic properties, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions, such as hydrogen bonding. For this compound, the oxygen atoms in the ether linkages and the terminal hydroxyl group are expected to be regions of high electron density.

Electrostatic Potential: The electrostatic potential mapped onto the molecular surface can predict sites for electrophilic and nucleophilic attack.

The reactivity of the molecule, such as its susceptibility to oxidation, can also be investigated using quantum chemical methods. bohrium.com For instance, the bond dissociation energies of C-H and O-H bonds can be calculated to predict the most likely sites for radical attack.

Prediction of Molecular Properties (e.g., Collision Cross Section)

Computational methods can predict a wide range of molecular properties that are relevant for experimental characterization. One such property is the collision cross-section (CCS), which is a measure of the effective area of an ion in the gas phase. The CCS is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape as well as their mass-to-charge ratio.

For this compound, predicted CCS values have been calculated for different adducts of the molecule. aip.org These predictions are typically based on theoretical models that relate the three-dimensional structure of the ion to its mobility in a buffer gas.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺295.21150171.3
[M+Na]⁺317.19344174.3
[M-H]⁻293.19694168.4
[M+NH₄]⁺312.23804185.9
[M+K]⁺333.16738174.1
[M+H-H₂O]⁺277.20148164.2
[M+HCOO]⁻339.20242192.3
[M+CH₃COO]⁻353.21807200.4
Data sourced from PubChem. aip.org

These predicted values can aid in the identification of this compound in complex mixtures using IM-MS techniques.

Computational Assessment of Environmental Fate Parameters (e.g., Henry's Law Constant, Distribution Modeling)

Computational models are increasingly used to predict the environmental fate of chemicals, providing estimates for properties that determine their distribution and persistence in the environment. For this compound, these models can be used to estimate parameters such as:

Henry's Law Constant: This parameter relates the concentration of a chemical in the air to its concentration in water at equilibrium. It is a key factor in determining whether a chemical will partition to the atmosphere.

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's lipophilicity and is used to predict its potential for bioaccumulation in organisms.

Soil Adsorption Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to soil and sediment, which affects its mobility in the environment.

While specific computational assessments of these parameters for this compound are not widely published, various quantitative structure-property relationship (QSPR) models exist for their prediction. These models use the chemical structure to estimate these properties based on data from a large set of known compounds.

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or functional activity. For a non-ionic surfactant like this compound, SAR studies can be used to understand how modifications to its structure would affect its performance as a surfactant.

The key structural features of this molecule that influence its surfactant properties are the hydrophobic butyl chain and the hydrophilic polyethylene glycol chain. SAR studies on non-ionic surfactants have established several general principles:

Hydrophobic Chain Length: Increasing the length of the alkyl chain generally increases the hydrophobicity of the surfactant, which can lead to a lower critical micelle concentration (CMC) and improved surface activity. sancolo.com

Hydrophilic Chain Length: The length of the polyethylene glycol chain determines the hydrophilicity of the surfactant. A longer PEG chain generally increases water solubility and can affect the size and shape of the micelles formed. sancolo.com

Computational SAR models, often referred to as quantitative structure-activity relationship (QSAR) models, can be developed to predict the surfactant properties of new molecules based on their structural descriptors. These models can accelerate the design and optimization of surfactants for specific applications by reducing the need for extensive experimental screening.

Future Research Directions for this compound: A Horizon Scan

The chemical compound this compound, a member of the oligoethylene glycol monoalkyl ether family, is poised for significant advancements in various scientific and technological fields. While its fundamental properties are understood, emerging research is set to unlock its potential in sustainable production, advanced materials, environmental solutions, and next-generation biomedical applications. This article explores the future directions and burgeoning research avenues for this versatile molecule.

Q & A

Q. What are the recommended synthetic routes for 3,6,9,12,15-Pentaoxanonadecan-1-ol, and how can purity be optimized?

The compound is synthesized via sequential etherification of ethylene glycol derivatives, typically starting with butyl ether intermediates. Key steps involve controlling reaction stoichiometry and temperature to minimize oligomerization byproducts. Purification often employs fractional distillation or column chromatography, with purity verification using HPLC (C14H30O6, CAS 1786-94-3) .

Q. How does the molecular structure of this compound influence its solubility and reactivity?

The polyether backbone with terminal hydroxyl groups confers high hydrophilicity and compatibility with polar solvents (e.g., water, ethanol). The ether linkages reduce hydrolytic instability compared to esters, making it suitable for aqueous-phase reactions. Computational modeling (e.g., DFT) can predict hydrogen-bonding interactions critical for its solvation behavior .

Q. What analytical techniques are most effective for quantifying this compound in synthetic mixtures?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is preferred for volatility enhancement. Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) is also effective. Calibration standards should account for potential co-elution with structurally similar polyethers (e.g., 3,6,9,12-tetraoxahexadecan-1-ol) .

Advanced Research Questions

Q. How can co-elution challenges with homologous polyethers be resolved in environmental samples?

Advanced GC×GC-TOFMS or LC-Orbitrap systems improve separation efficiency. For example, in firefighting foam analysis, spectral deconvolution and high-resolution mass shifts (e.g., m/z 294 for C14H30O6) differentiate it from co-eluting compounds like 3,6,9,12-tetraoxahexadecan-1-ol (m/z 250) . Method validation should include spike-recovery tests in complex matrices (e.g., rainwater) .

Q. What thermodynamic properties are critical for industrial applications, and how are they measured?

Heat capacity (Cp) data for the liquid phase (283–338 K) has been experimentally determined using adiabatic calorimetry, showing a Cp range of 47.85–48.15 J/mol·K. These values are vital for process design in polymer chemistry and solvent systems .

Q. Does this compound exhibit endocrine-disrupting activity, and how is this assessed?

While the parent compound is not currently listed as an endocrine disruptor, its alkylphenol ethoxylate derivatives (e.g., 17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol) are regulated under EU REACH due to estrogenic activity. In vitro assays (e.g., ERα/β binding) and in vivo models (e.g., zebrafish development) are used for hazard assessment .

Q. What role does this compound play in natural product chemistry?

It has been identified as a trace component (0.27 ± 0.026%) in Chrysanthemum extracts, likely as a surfactant in plant metabolic pathways. Its detection requires sensitive LC-QTOF-MS protocols to distinguish it from terpenoids and flavonoids in complex botanical matrices .

Q. How does this compound behave in aqueous environmental systems?

Environmental fate studies show moderate biodegradability (OECD 301F), with hydrolysis half-lives >60 days at pH 7. Adsorption to organic matter (log Kow ~1.2) suggests low bioaccumulation potential. However, its persistence in groundwater near fire-training sites warrants monitoring as a PFAS alternative .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres (N2/Ar) to prevent oxidation of the terminal hydroxyl group during synthesis .
  • Analytical Cross-Validation : Combine GC-MS and NMR (1H, 13C) to confirm structural integrity, especially for batch-to-batch consistency .
  • Environmental Sampling : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from aqueous samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.